2-Ethylhexyl lactate
Overview
Description
2-Ethylhexyl lactate is an organic compound with the chemical formula C11H22O3. It appears as a colorless or pale yellow liquid with a characteristic ester-like odor. This compound is soluble in most organic solvents and water, exhibiting moderate volatility and excellent chemical stability. It is widely used in various industrial applications, primarily as a solvent and diluent in coatings, cleaners, paints, adhesives, and printing inks .
Preparation Methods
2-Ethylhexyl lactate is typically synthesized through the esterification of lactic acid with 2-ethylhexanol. This reaction can be catalyzed by acids or acidic ionic liquids. The esterification process involves heating lactic acid and 2-ethylhexanol in the presence of a catalyst, often under reflux conditions, to produce this compound and water as a byproduct .
Industrial Production Methods:
Chemical Reactions Analysis
2-Ethylhexyl lactate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into lactic acid and 2-ethylhexanol.
Oxidation: This compound can be oxidized under specific conditions to produce corresponding carboxylic acids and aldehydes.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: Lactic acid and 2-ethylhexanol.
Oxidation: Carboxylic acids and aldehydes.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Ethylhexyl lactate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent in the synthesis of various organic compounds and as a plasticizer in polymer chemistry.
Biology: Employed in the formulation of biodegradable polymers and as a solvent in the extraction of bioactive compounds.
Medicine: Utilized in pharmaceutical formulations due to its biocompatibility and low toxicity.
Industry: Applied as a high-boiling polar solvent in coatings, fungicides, and metal washing processes
Mechanism of Action
The mechanism of action of 2-ethylhexyl lactate primarily involves its role as a solvent and plasticizer. It interacts with various molecular targets by dissolving or dispersing other compounds, thereby facilitating chemical reactions or enhancing the properties of materials. In biological systems, it can act as a carrier for active ingredients, improving their solubility and bioavailability .
Comparison with Similar Compounds
Methyl lactate: Lower boiling point, more hydrophilic.
Ethyl lactate: Commonly used as a solvent in food and pharmaceutical industries.
Butyl lactate: Intermediate properties between methyl and 2-ethylhexyl lactates.
2-Ethylhexyl lactate stands out due to its unique combination of high boiling point, chemical stability, and compatibility with various industrial applications, making it a versatile and valuable compound in both research and industry.
Properties
IUPAC Name |
2-ethylhexyl 2-hydroxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-4-6-7-10(5-2)8-14-11(13)9(3)12/h9-10,12H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECDACOUYKFOOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042333 | |
Record name | Propanoic acid, 2-hydroxy-, 2-ethylhexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6283-86-9 | |
Record name | 2-Ethylhexyl lactate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6283-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylhexyl lactate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006283869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC7737 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7737 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoic acid, 2-hydroxy-, 2-ethylhexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexyl lactate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.913 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ETHYLHEXYL LACTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7GY6603OJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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